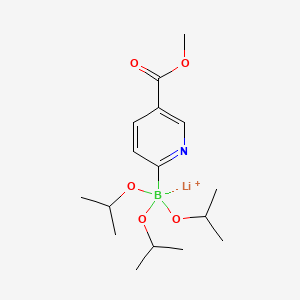

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate is an organoboron compound with the molecular formula C16H27BLiNO5. This compound is known for its application in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Vorbereitungsmethoden

The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation, borylation, and subsequent coupling reaction. The process begins with the lithiation of a suitable precursor, followed by the addition of a boron reagent to form the borate compound. This method is advantageous due to its stability and ease of handling .

Analyse Chemischer Reaktionen

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the borate compound with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile reagent in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation followed by the addition of triisopropyl borate. This method allows for high yields and straightforward preparation without the need for extensive purification steps. The compound exhibits remarkable stability, remaining effective in reactions even after being stored at room temperature for extended periods .

Suzuki-Miyaura Coupling Reaction

This compound is primarily utilized as a nucleophile in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of various aryl and heteroaryl electrophiles with high efficiency and selectivity .

Key Advantages:

- Stability: Compared to traditional boronic acids, this compound shows enhanced resistance to protodeboronation, making it suitable for reactions involving sensitive substrates .

- Mild Reaction Conditions: The use of lithium triisopropyl borates enables reactions to occur under mild conditions, which is beneficial for functional groups that are sensitive to harsh environments .

One-Pot Reactions

An innovative aspect of using this compound is its application in one-pot lithiation-borylation-Suzuki-Miyaura coupling sequences. This approach streamlines the synthesis process by combining multiple steps into a single reaction vessel, thus improving efficiency and reducing the time required for synthesis .

Case Study 1: Cross-Coupling with Heterocycles

Recent studies have demonstrated that lithium triisopropyl borates can effectively couple with various heterocyclic compounds, which are often challenging due to their instability as boronic acids. In experiments involving aryl bromides and chlorides, yields were consistently high, showcasing the compound's versatility .

Case Study 2: Stability Testing

A series of stability tests revealed that lithium triisopropyl borates retain their reactivity even after prolonged exposure to air at room temperature. In contrast, traditional boronic acids exhibited significant degradation under similar conditions. This stability makes lithium triisopropyl borates an attractive option for laboratory settings where storage conditions may vary .

Wirkmechanismus

The mechanism of action for lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate in Suzuki-Miyaura coupling involves the transmetalation of the borate compound to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the borate compound under the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate include other lithium triisopropyl borates and organoboron compounds used in Suzuki-Miyaura coupling reactions. What sets this compound apart is its enhanced stability and ease of handling compared to other boronic acids and boronate esters .

Biologische Aktivität

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate (commonly referred to as Lithium triisopropyl borate or LTB) is a versatile organoboron compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of LTB, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium cation coordinated with a triisopropyl borate anion, which is further substituted with a 5-methoxycarbonylpyridyl group. This structure confers stability and reactivity that are advantageous in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.

Structural Formula

The structural formula of LTB can be represented as follows:

Lithium triisopropyl borate exhibits several biological activities primarily through its interactions with specific molecular targets. The compound acts as a nucleophile in various coupling reactions, which may indirectly influence biological pathways by modifying target molecules.

- Nucleophilic Activity : LTB is utilized in Suzuki-Miyaura coupling reactions, allowing for the synthesis of complex organic molecules that may have therapeutic applications .

- Stability : The bulky isopropyl groups protect the borate from protodeboronation, enhancing its stability and making it suitable for use in sensitive biological environments .

Research Findings

Recent studies have highlighted the following aspects of LTB's biological activity:

- Antimicrobial Properties : Preliminary investigations suggest that LTB may possess antimicrobial activity, although specific studies detailing these effects are still limited .

- Potential in Cancer Therapy : The compound's ability to act as a precursor for synthesizing bioactive compounds positions it as a candidate for cancer therapy, particularly through the development of PARP inhibitors .

Case Studies

- Suzuki-Miyaura Coupling : A study demonstrated that LTB could be effectively used in Suzuki-Miyaura coupling reactions to synthesize bioactive heterocycles under mild conditions. This method allows for the incorporation of sensitive functional groups without degradation .

- Pharmacological Applications : While direct studies on LTB's pharmacological effects are sparse, its role as an intermediate in synthesizing compounds that inhibit poly(ADP-ribose) polymerase (PARP) suggests potential applications in treating cancer and other diseases associated with DNA repair mechanisms .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| This compound | Organoboron Compound | Antimicrobial, potential cancer therapy | High due to bulky isopropyl groups |

| Lithium triisopropyl borate | Organoboron Compound | Limited biological studies | Moderate |

| Boronic Acids | Organoboron Compound | Various (e.g., drug delivery systems) | Low due to protodeboronation |

Eigenschaften

IUPAC Name |

lithium;(5-methoxycarbonylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BNO5.Li/c1-11(2)21-17(22-12(3)4,23-13(5)6)15-9-8-14(10-18-15)16(19)20-7;/h8-13H,1-7H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOHVFPYKFRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C(=O)OC)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BLiNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.